molecular formula C15H17ClN2O3 B8069084 L-ANAP hydrochloride

L-ANAP hydrochloride

Cat. No.: B8069084
M. Wt: 308.76 g/mol
InChI Key: CVCVMOWHECWHDK-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-ANAP hydrochloride is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid. It is used for specific fluorescent labeling in molecular and cellular biology. This compound is particularly valuable for its ability to complement and enhance the widely used fluorescent proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-ANAP hydrochloride involves the enantiospecific synthesis of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid. The process includes the use of specific reagents and conditions to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound is typically prepared in research laboratories using standard organic synthesis techniques. The preparation involves dissolving the compound in appropriate solvents such as DMSO, PEG300, and Tween 80, followed by clarification and mixing .

Chemical Reactions Analysis

Types of Reactions

L-ANAP hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal ions, which are often employed in fluorescence resonance energy transfer (FRET) experiments . The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

L-ANAP hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

L-ANAP hydrochloride exerts its effects through its ability to act as a fluorescent probe. It is genetically encodable and can be incorporated into specific sites on proteins. The compound’s fluorescence properties are sensitive to the polarity of the environment, making it useful for studying conformational changes in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • L-dansylalanine
  • L-(7-hydroxycoumrin-4-yl)ethylglycine

Uniqueness

L-ANAP hydrochloride is unique due to its polarity-sensitive fluorescence and its ability to be genetically encoded. This makes it particularly valuable for studying the structural dynamics of proteins in their native environments, which is not always possible with other fluorescent probes .

Properties

IUPAC Name

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.ClH/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20;/h2-7,14,17H,8,16H2,1H3,(H,19,20);1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCVMOWHECWHDK-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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